3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Studies on compounds structurally related to "3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione" often focus on their pharmacokinetics and metabolism. For instance, research on the disposition and metabolism of novel drug candidates like SB-649868, an orexin receptor antagonist, sheds light on the importance of understanding how drugs are processed in the body, including their absorption, distribution, metabolism, and excretion (Renzulli et al., 2011)(Renzulli et al., 2011). Such studies are crucial for the development of new therapeutic agents, providing a foundation for safety and efficacy evaluation.
Neuropharmacology
The effects of piperazine derivatives on the central nervous system (CNS) and their potential therapeutic applications are another area of significant interest. Compounds like m-chlorophenyl-piperazine (m-CPP) have been studied for their interactions with serotonin receptors, which play a role in mood regulation and have implications for treating disorders such as anxiety and depression (Kahn et al., 2004)(Kahn et al., 2004). Understanding the neuropharmacological properties of these compounds can guide the development of new psychiatric medications.
Toxicology and Safety Evaluation
The evaluation of the toxicological profiles of chemical compounds, including their potential side effects and safety margins, is essential for any application in human health. Studies on various substances, such as prochlorperazine, which shares a piperazine moiety with the compound , provide insights into the risks and mechanisms of drug-induced side effects (Reecer et al., 1993)(Reecer et al., 1993). Such research is fundamental for assessing the viability of new drugs for clinical use.
Future Directions
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-12(2)11-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-9-7-24(8-10-25)14-6-4-3-5-13(14)21/h3-6,12H,7-11H2,1-2H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJKCNVYAPINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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